

Spectroscopic Analysis of Acetic Acid 2-Vinylphenyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Vinylphenyl acetate

Cat. No.: B1631519

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data analysis of acetic acid 2-vinylphenyl ester (also known as **2-vinylphenyl acetate** or 2-acetoxyxystrene), a valuable intermediate in organic synthesis. This document outlines the predicted spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of acetic acid 2-vinylphenyl ester (CAS No: 63600-35-1, Molecular Formula: $C_{10}H_{10}O_2$, Molecular Weight: 162.19 g/mol).[1] This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.51	dd	1H	Ar-H
7.34	td	1H	Ar-H
7.22	td	1H	Ar-H
7.10	dd	1H	Ar-H
7.03	dd	1H	=CH- (vinyl)
5.76	d	1H	=CH ₂ (vinyl, trans)
5.34	d	1H	=CH ₂ (vinyl, cis)
2.29	s	3H	-C(=O)CH ₃

Note: Predicted coupling constants (J values) are not provided.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
169.5	C=O (ester)
148.8	Ar-C (ipso, attached to ester)
133.2	Ar-C (ipso, attached to vinyl)
130.2	=CH- (vinyl)
128.9	Ar-CH
126.5	Ar-CH
126.1	Ar-CH
122.9	Ar-CH
117.0	=CH ₂ (vinyl)
21.1	-C(=O)CH ₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	C-H stretch (aromatic and vinyl)
~2980	Weak	C-H stretch (methyl)
~1765	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (vinyl)
~1480, ~1450	Medium	C=C stretch (aromatic)
~1370	Medium	C-H bend (methyl)
~1210	Strong	C-O stretch (ester)
~990, ~910	Strong	C-H bend (vinyl out-of-plane)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
162	25	[M] ⁺ (Molecular Ion)
120	100	[M - C ₂ H ₂ O] ⁺
92	30	[C ₇ H ₈] ⁺
91	45	[C ₇ H ₇] ⁺ (Tropylium ion)
43	80	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of acetic acid 2-vinylphenyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure and proton/carbon environments.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of acetic acid 2-vinylphenyl ester in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

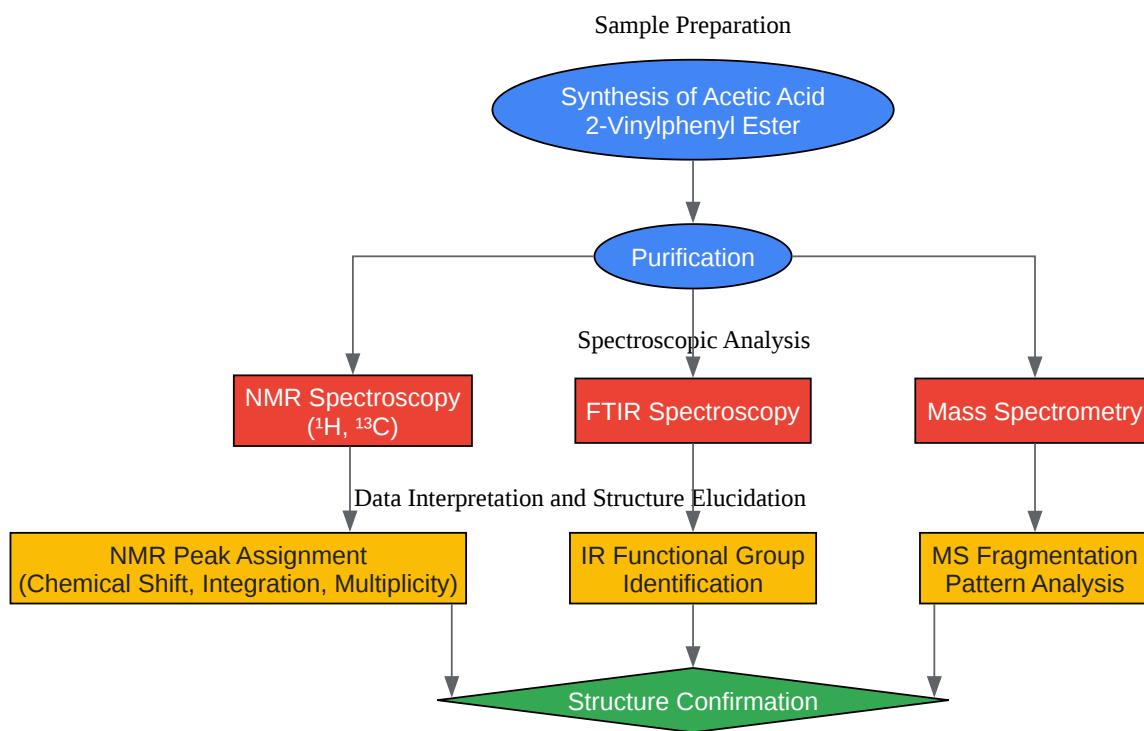
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As acetic acid 2-vinylphenyl ester is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a compound such as acetic acid 2-vinylphenyl ester.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of acetic acid 2-vinylphenyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Acetic Acid 2-Vinylphenyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631519#spectroscopic-data-analysis-of-acetic-acid-2-vinylphenyl-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com